Dihydro T-MAS-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H50O |

|---|---|

Molecular Weight |

420.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |

InChI Key |

FYHRVINOXYETMN-SKHDRLDPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydro T-MAS-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

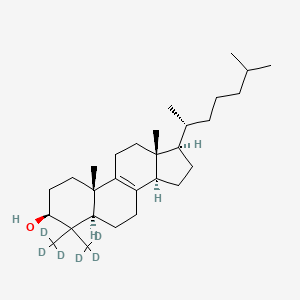

Dihydro T-MAS-d6, scientifically known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of Dihydro Testis Meiosis-Activating Sterol (T-MAS). It is a stable isotope-labeled sterol used as an internal standard and tracer in metabolic research, particularly in studies of cholesterol biosynthesis.[1][2] The six deuterium atoms on the two methyl groups at the C-4 position make it readily distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry, allowing for precise quantification and metabolic flux analysis. This guide provides an in-depth overview of its chemical properties, its role in the Kandutsch-Russell cholesterol biosynthesis pathway, and detailed experimental protocols for its application in metabolic studies.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol | [1][2] |

| CAS Number | 2315262-48-5 | |

| Molecular Formula | C₂₉H₄₄D₆O | |

| Molecular Weight | 420.74 g/mol | |

| Exact Mass | 420.42 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol and chloroform. Less soluble in water. | |

| Storage | -20°C |

Synthesis

A general method for the synthesis of deuterated sterols involves the use of deuterated reagents in key steps of the chemical synthesis. For this compound, a plausible synthetic route would start from a suitable sterol precursor. The following is a proposed synthetic workflow based on general principles of deuterated sterol synthesis.

Caption: Proposed synthetic workflow for this compound.

Role in the Kandutsch-Russell Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, the other being the Bloch pathway. These pathways diverge after the formation of lanosterol and differ in the timing of the reduction of the double bond in the side chain. The Kandutsch-Russell pathway is prominent in specific tissues, such as the skin.

The following diagram illustrates the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Application in Metabolic Studies

This compound is primarily used as a tracer to study the flux through the Kandutsch-Russell pathway and to quantify the levels of its non-deuterated counterpart in biological samples. This is typically achieved using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing experiment using this compound is as follows:

Caption: General experimental workflow for metabolic tracing with this compound.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound and other sterols using GC-MS and LC-MS. These protocols are based on established methods for sterol analysis and can be adapted for specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like sterols. Derivatization is often required to improve chromatographic properties.

1. Lipid Extraction:

-

Homogenize cell or tissue samples in a chloroform:methanol mixture (e.g., 2:1, v/v).

-

Add this compound as an internal standard.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification (Optional, for total sterol analysis):

-

Resuspend the dried lipid extract in ethanolic potassium hydroxide.

-

Heat at 60-80°C for 1-2 hours to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (containing free sterols) with hexane or diethyl ether.

3. Derivatization:

-

To the dried sterol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

4. GC-MS Analysis:

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10-20 minutes.

-

MS Detection: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Operate in selected ion monitoring (SIM) mode for targeted quantification.

Quantitative Data (Hypothetical):

| Analyte | Derivatization | Monitored Ions (m/z) | Expected Retention Time (min) |

| Dihydro T-MAS (endogenous) | TMS ether | [M]+, characteristic fragments | 15-20 |

| This compound (standard) | TMS ether | [M+6]+, characteristic fragments | 15-20 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of a wide range of sterols without the need for derivatization, although it can be used to enhance sensitivity.

1. Lipid Extraction:

-

Follow the same procedure as for GC-MS, adding this compound as an internal standard.

2. LC-MS Analysis:

-

LC Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Detection: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Data Acquisition: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.

Quantitative Data (Hypothetical):

| Analyte | Ionization Mode | MRM Transition (m/z) | Expected Retention Time (min) |

| Dihydro T-MAS (endogenous) | ESI+ or APCI+ | Precursor ion -> Product ion | 10-15 |

| This compound (standard) | ESI+ or APCI+ | [Precursor+6]+ -> [Product+6]+ | 10-15 |

Conclusion

This compound is a valuable tool for researchers studying cholesterol metabolism. Its stable isotope label allows for precise and accurate quantification of its endogenous counterpart and enables the detailed investigation of metabolic flux through the Kandutsch-Russell pathway. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in metabolic research. As with any analytical method, optimization of extraction, chromatography, and mass spectrometry parameters for the specific biological matrix and instrumentation is crucial for achieving high-quality, reproducible data.

References

An In-depth Technical Guide to Dihydro T-MAS-d6: Chemical Properties and Applications in Cholesterol Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Dihydro T-MAS-d6, a deuterated derivative of Dihydro Testis Meiosis-Activating Sterol (T-MAS). It details its role as a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis and outlines its application as an internal standard in metabolic studies. This document includes detailed experimental protocols for sterol analysis and visualizations of the relevant biochemical pathways and experimental workflows.

Core Chemical Properties of this compound

This compound, also known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a synthetic, isotopically labeled sterol. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related sterols.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value |

| Molecular Formula | C₂₉H₄₄D₆O |

| Molecular Weight | Approximately 420.74 g/mol |

| CAS Number | 2315262-48-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water. |

| Storage Conditions | -20°C for long-term storage. |

Structural Information

The structure of this compound features a characteristic four-ring sterol backbone with a hydroxyl group at the 3β position and six deuterium atoms, typically at the C-4 methyl groups. This deuteration does not significantly alter its chemical reactivity but provides a unique mass signature for analytical purposes.

Role in the Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Dihydro T-MAS is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the two major pathways for cholesterol biosynthesis in mammals, the other being the Bloch pathway. The K-R pathway is characterized by the early saturation of the side chain of lanosterol. Dihydro T-MAS is formed from Dihydrolanosterol through a series of demethylation steps.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Experimental Protocols: Sterol Analysis using this compound

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous sterols in biological samples. Below is a generalized experimental workflow for such an analysis.

Detailed Methodologies

3.1.1. Lipid Extraction (Folch Method)

-

To a 1 mL biological sample (e.g., plasma or tissue homogenate), add a known amount of this compound in a suitable solvent.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen gas.

3.1.2. Saponification (Hydrolysis of Sterol Esters)

-

Re-dissolve the dried lipid extract in 1 mL of 1 M ethanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the sterol esters to free sterols.

-

After cooling, add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

-

Repeat the hexane extraction twice more and pool the extracts.

-

Dry the combined hexane extracts under nitrogen.

3.1.3. LC-MS/MS Analysis

-

Reconstitute the dried sterol extract in a suitable mobile phase (e.g., methanol/acetonitrile).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a C18 reversed-phase column for chromatographic separation.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the endogenous sterols and this compound (internal standard).

Data Presentation

The use of this compound allows for the accurate quantification of various sterol intermediates. The following table provides an example of quantitative data that can be obtained from such an analysis.

| Sterol Analyte | Concentration in Human Plasma (ng/mL) |

| Lathosterol | 100 - 500 |

| Desmosterol | 50 - 200 |

| Dihydro T-MAS | 5 - 20 |

| 7-Dehydrocholesterol | 20 - 100 |

| Cholesterol | 1,500,000 - 2,500,000 |

Note: These values are illustrative and can vary depending on the individual's metabolic state and the specific analytical method used.

Conclusion

This compound is an indispensable tool for researchers studying cholesterol metabolism. Its well-defined chemical properties and its role as an intermediate in the Kandutsch-Russell pathway make it an excellent internal standard for accurate and precise quantification of sterols in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for the application of this compound in metabolic research, contributing to a deeper understanding of the intricate regulation of cholesterol biosynthesis and its implications in health and disease.

An In-Depth Technical Guide to the Structure Elucidation of Dihydro T-MAS-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol), a deuterated analog of a key intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway. This document details the mass spectrometric fragmentation pattern, experimental protocols for analysis, and the biochemical context of this important sterol.

Introduction

Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS) is a C29 sterol that plays a crucial role as an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] Its deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of the endogenous compound. The six deuterium atoms on the C-4 methyl groups provide a distinct mass shift, enabling its differentiation from the non-deuterated form and facilitating accurate quantification.

The precise elucidation of the structure and fragmentation behavior of this compound is paramount for its effective use in research. This guide outlines the key analytical data and methodologies for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₉H₄₄D₆O |

| Molecular Weight | 420.74 g/mol [1] |

| CAS Number | 2315262-48-5[1] |

| Synonyms | 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol[1] |

| Chemical Class | Sterol, Triterpenoid |

| Biochemical Role | Intermediate in the Kandutsch-Russell pathway[1] |

Mass Spectrometry Fragmentation Analysis

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode, sterols typically form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) leads to characteristic fragmentation patterns, primarily involving the sterol ring system and loss of the side chain. For 4,4-dimethyl sterols, specific cleavages related to the gem-dimethyl group at the C-4 position are also observed.

Predicted Quantitative Fragmentation Data for this compound

The following table summarizes the predicted key quantitative data for the MS/MS fragmentation of this compound. The precursor ion would be the protonated molecule [M+H]⁺.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss (Da) | Proposed Lost Fragment |

| 421.75 | 403.74 | 18 | H₂O |

| 421.75 | 385.73 | 36 | 2 x H₂O |

| 421.75 | 291.27 | 130.48 | Side-chain cleavage |

| 421.75 | 277.25 | 144.5 | Side-chain cleavage + H₂O |

Experimental Protocols

The analysis of this compound and other sterols is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the analysis of sterols in a biological matrix.

Sample Preparation (Solid-Phase Extraction)

-

Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a suitable method, such as a modified Bligh-Dyer extraction.

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound as an internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).

-

Load the lipid extract onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove highly non-polar lipids.

-

Elute the sterol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and isopropanol).

-

-

Derivatization (Optional): For enhanced sensitivity and chromatographic performance, the hydroxyl group of the sterols can be derivatized (e.g., silylation).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to achieve separation of different sterols.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

This compound: Monitor the transition from the precursor ion (e.g., m/z 421.75) to a specific product ion (e.g., m/z 403.74).

-

Endogenous Dihydro T-MAS: Monitor the corresponding transition for the non-deuterated analog.

-

-

Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.

-

Signaling Pathway and Experimental Workflow

Kandutsch-Russell Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, branching from the Bloch pathway after the formation of lanosterol. This pathway is particularly prominent in certain tissues like the skin.

Figure 1: Simplified diagram of the Kandutsch-Russell pathway.

Analytical Workflow for this compound Structure Elucidation

The logical workflow for the structure elucidation of this compound involves several key steps, from sample preparation to data analysis.

Figure 2: Workflow for this compound analysis.

Conclusion

The structure elucidation of this compound is critical for its application as an internal standard in quantitative studies of cholesterol biosynthesis. While direct experimental MS/MS data remains to be published, a combination of predicted fragmentation patterns based on the behavior of analogous sterols and robust analytical methodologies allows for its confident identification and quantification. The protocols and pathways outlined in this guide provide a framework for researchers and scientists working with this and other deuterated sterol standards in the field of drug development and metabolic research.

References

An In-depth Technical Guide on Dihydro T-MAS-d6 and its Significance in Cholesterol Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydro T-MAS-d6, clarifying its role not as a direct participant in cholesterol biosynthesis, but as a crucial analytical tool for studying this fundamental metabolic process. The guide will delve into the identity of this compound, its relationship to the endogenous sterol Dihydro T-MAS, and the broader context of the Kandutsch-Russell pathway of cholesterol synthesis.

Introduction: Defining this compound

This compound, chemically known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated form of Dihydro Testis Meiosis-Activating Sterol (T-MAS).[1] The "-d6" designation signifies that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for use in mass spectrometry-based analytical methods.[2][3] Such standards are essential for the accurate quantification of their non-labeled, endogenous counterparts in biological samples.[4][5] Therefore, the primary role of this compound is in metabolic research, enabling precise measurement of Dihydro T-MAS levels.

The Role of Dihydro T-MAS in the Kandutsch-Russell Pathway

The endogenous, non-deuterated compound, Dihydro T-MAS, is a sterol intermediate in the Kandutsch-Russell pathway, which is one of the two major branches of the post-squalene cholesterol biosynthesis pathway (the other being the Bloch pathway). This pathway involves a series of enzymatic reactions that convert lanosterol into cholesterol.

The Kandutsch-Russell pathway is characterized by the reduction of the C24-C25 double bond in the sterol side chain at an early stage. Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) is a key intermediate in this pathway. Understanding the flux through this pathway and the concentrations of its intermediates is critical for research into disorders of cholesterol metabolism and for the development of drugs targeting cholesterol synthesis.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Experimental Protocols: Use of this compound in Quantitative Analysis

This compound is employed as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of endogenous Dihydro T-MAS. The general principle involves adding a known amount of the deuterated standard to a biological sample. The standard co-purifies with the endogenous analyte and provides a reference signal for quantification, correcting for sample loss during preparation and for variations in instrument response.

Experimental Workflow for Quantification of Dihydro T-MAS using this compound:

-

Sample Preparation:

-

A biological sample (e.g., tissue homogenate, cell lysate) is obtained.

-

A precise amount of this compound (internal standard) is added to the sample.

-

Lipids, including sterols, are extracted from the sample using an organic solvent system (e.g., Folch extraction with chloroform/methanol).

-

The lipid extract is dried and then saponified to release free sterols from their esterified forms.

-

The non-saponifiable fraction containing the sterols is extracted.

-

-

Derivatization:

-

The sterol extract is derivatized (e.g., silylation) to increase its volatility and improve its chromatographic properties for GC-MS analysis.

-

-

GC-MS or LC-MS Analysis:

-

The derivatized sample is injected into the chromatograph, which separates the different sterols.

-

The mass spectrometer detects and fragments the eluting compounds. It can distinguish between the endogenous Dihydro T-MAS and the deuterated this compound based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The peak areas for the endogenous analyte and the internal standard are measured.

-

The ratio of the peak area of endogenous Dihydro T-MAS to that of the known amount of this compound is used to calculate the concentration of the endogenous sterol in the original sample.

-

The following diagram illustrates this general experimental workflow.

Quantitative Data Summary

As this compound is an analytical standard, there is no quantitative data available in the scientific literature describing its biological effects (e.g., IC50, inhibition percentages) on cholesterol biosynthesis. Its purpose is for quantification, not biological modulation.

The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol | |

| Synonyms | This compound | |

| Molecular Formula | C29H44D6O | |

| Molecular Weight | 420.74 g/mol | |

| Primary Application | Internal standard for mass spectrometry | |

| Pathway Relevance | Quantification of Dihydro T-MAS, an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis |

Broader Context: Androgens and Cholesterol Metabolism

While Dihydro T-MAS is a sterol intermediate, its name is similar to dihydrotestosterone (DHT), a potent androgen. It is important to distinguish between the two. Cholesterol is the essential precursor for the synthesis of all steroid hormones, including androgens like testosterone and DHT. The relationship between systemic androgen levels and cholesterol metabolism is complex and an active area of research. Studies have shown that androgens can influence lipid profiles and that cholesterol metabolism can, in turn, affect androgen signaling, particularly in the context of prostate cancer. However, this is distinct from the direct role of Dihydro T-MAS as a biosynthetic intermediate in the formation of cholesterol itself.

Conclusion

This compound does not have a direct biological role in modulating cholesterol biosynthesis. Instead, it is a critical tool for researchers, enabling the accurate measurement of its endogenous analogue, Dihydro T-MAS. This allows for a detailed investigation of the Kandutsch-Russell pathway of cholesterol synthesis. A clear understanding of the function of such deuterated standards is essential for the precise and reliable study of metabolic pathways and the development of therapeutic interventions for metabolic disorders.

References

- 1. This compound Avanti Research™ - A Croda Brand | 2315262-48-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Steroid Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydro T-MAS-d6: A Key Intermediate in the Kandutsch-Russell Pathway of Cholesterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for mammalian cell function, is synthesized through a complex cascade of enzymatic reactions. Following the formation of lanosterol, the biosynthetic pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell pathway. While both pathways lead to the production of cholesterol, they utilize different intermediates. The Kandutsch-Russell pathway is characterized by the early saturation of the side chain of sterol intermediates. A crucial, yet often underrepresented, player in this pathway is Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS). This technical guide provides a comprehensive overview of the role of Dihydro T-MAS as a Kandutsch-Russell pathway intermediate, with a focus on its biochemical context, analytical methodologies for its study, and the associated enzymatic conversions. The use of deuterated standards, such as Dihydro T-MAS-d6, is critical for accurate quantification in metabolic studies.

The Kandutsch-Russell Pathway: A Saturated Route to Cholesterol

The Kandutsch-Russell pathway is distinguished from the Bloch pathway by the reduction of the Δ24 double bond in the sterol side chain at an early stage. This saturation is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). The pathway can proceed via a "classical" route, where lanosterol is directly reduced, or through a "modified" Kandutsch-Russell pathway, which has been identified as the predominant route in many tissues. In this modified pathway, intermediates from the Bloch pathway are shunted into the Kandutsch-Russell pathway at later stages.

Dihydro T-MAS (4,4-dimethyl-5α-cholest-8-en-3β-ol) is the saturated counterpart of Testis Meiosis-Activating Sterol (T-MAS), an intermediate in the Bloch pathway. The formation of Dihydro T-MAS represents a key convergence point where the metabolic flux is committed to the saturated arm of cholesterol biosynthesis.

Signaling and Regulatory Context

The flux through the Bloch versus the Kandutsch-Russell pathway is tissue-specific and depends on the expression and activity of key enzymes, most notably DHCR24.[1][2] Overexpression of DHCR24 has been shown to enhance the usage of the modified Kandutsch-Russell pathway.[1] The intermediates of these pathways are not merely steps in cholesterol production; they also possess biological activities and can influence cellular processes.[3]

Quantitative Analysis of Kandutsch-Russell Pathway Intermediates

Table 1: Relative Flux of Cholesterol Biosynthesis Pathways in Different Mouse Tissues

| Tissue | Proportional Flux through Bloch Pathway (%) | Predominant Pathway |

| Testes | 97% | Bloch |

| Adrenal Gland | ~95% | Bloch |

| Liver | ~50% | Mixed |

| Skin | ~10% | Modified Kandutsch-Russell |

| Preputial Gland | 8% | Modified Kandutsch-Russell |

| Brain | Low | Modified Kandutsch-Russell |

This table summarizes qualitative findings from flux analysis studies and indicates the preferential pathway utilization in different tissues. Specific concentrations for Dihydro T-MAS are not provided in the cited literature.

Experimental Protocols

The analysis of sterol intermediates like this compound necessitates robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques. The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for sample loss during preparation and ionization variability in the mass spectrometer.

Protocol 1: General Procedure for Sterol Analysis by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of sterols from cultured cells or tissues.

1. Sample Preparation and Internal Standard Spiking:

-

Homogenize tissue samples or harvest cultured cells.

-

Add a known amount of this compound (and other relevant deuterated sterol standards) to the sample at the earliest stage of preparation.

2. Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

3. Saponification (Optional but Recommended):

-

To analyze both free and esterified sterols, a saponification step is required.

-

Evaporate the organic solvent and resuspend the lipid extract in ethanolic potassium hydroxide (KOH).

-

Incubate at 60-80°C for 1-2 hours to hydrolyze the steryl esters.

-

After cooling, perform a second liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether to isolate the non-saponifiable lipids (including the sterols).

4. Derivatization (Optional, primarily for GC-MS):

-

For GC-MS analysis, sterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic performance. This step is generally not required for LC-MS analysis.

5. LC-MS/MS Analysis:

-

Reconstitute the final lipid extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a reverse-phase C18 or C8 column.

-

Use a gradient elution with a mobile phase system, typically consisting of water, methanol, and/or acetonitrile with additives like formic acid or ammonium acetate to improve ionization.

-

The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Monitor the specific precursor-to-product ion transitions for Dihydro T-MAS and its deuterated internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode. The exact mass transitions would need to be determined empirically but would be based on the fragmentation of the protonated molecules.

Visualizing the Pathway and Workflow

The Modified Kandutsch-Russell Pathway

The following diagram illustrates the key steps in the modified Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Caption: Modified Kandutsch-Russell Pathway showing the conversion of T-MAS to Dihydro T-MAS.

Experimental Workflow for this compound Analysis

This diagram outlines the general experimental procedure for the quantitative analysis of Dihydro T-MAS using a deuterated internal standard.

Caption: General workflow for the quantitative analysis of Dihydro T-MAS.

Enzymatic Conversions Involving Dihydro T-MAS

The conversion of Dihydro T-MAS to downstream intermediates in the Kandutsch-Russell pathway parallels the enzymatic steps observed in the Bloch pathway for the conversion of T-MAS to zymosterol. This process involves the removal of the two methyl groups at the C4 position of the sterol nucleus. This C4-demethylation is a multi-step process catalyzed by a complex of enzymes located in the endoplasmic reticulum.[2]

The key enzymes involved are:

-

Sterol-C4-methyl oxidase-like (SC4MOL, also known as MSMO1): This enzyme catalyzes the sequential oxidation of the 4α-methyl group to a carboxyl group.

-

NAD(P)-dependent steroid dehydrogenase-like (NSDHL): This enzyme is responsible for the oxidative decarboxylation of the 4-carboxylate intermediate.

-

Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7): This enzyme reduces the resulting 3-keto group back to a 3-hydroxyl group.

This entire sequence of reactions must occur twice to remove both the 4α and 4β methyl groups, ultimately converting Dihydro T-MAS into zymostenol.

Conclusion

Dihydro T-MAS is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, representing the commitment to a synthetic route characterized by a saturated sterol side chain. While specific quantitative data for this intermediate remain elusive in publicly available literature, its role and the enzymes responsible for its downstream conversion are understood. The use of deuterated standards like this compound in conjunction with advanced mass spectrometry techniques provides a robust framework for its quantification in various biological matrices. Further research focusing on the flux and concentration of Dihydro T-MAS in different physiological and pathological states will be crucial for a more complete understanding of the regulation and significance of the Kandutsch-Russell pathway.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 2. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling with Dihydro T-MAS-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique that utilizes isotopes to trace the metabolic fate of molecules and elucidate biochemical pathways.[1] By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can track the molecule's journey through complex biological systems without altering its fundamental chemical properties. Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in this regard. Its increased mass compared to protium (¹H) can influence the kinetics of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE), providing valuable insights into reaction mechanisms.[2]

This technical guide focuses on the application of Dihydro T-MAS-d6, a deuterium-labeled version of Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS), in isotopic labeling studies. Dihydro T-MAS is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] The introduction of six deuterium atoms into the Dihydro T-MAS molecule allows for its sensitive and specific detection by mass spectrometry, making it an excellent tracer for studying sterol metabolism and its associated pathologies. This guide will provide an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in metabolic research and drug development.

Core Concepts in Isotopic Labeling with Deuterium

The utility of deuterium labeling in metabolic research stems from two key principles:

-

Metabolic Tracing: Deuterium-labeled compounds act as "heavy" tags that can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. By introducing a deuterated molecule into a biological system, researchers can follow its incorporation into various metabolic pathways and identify its downstream metabolites. This allows for the mapping of metabolic networks and the quantification of metabolic flux.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This KIE can be exploited to probe reaction mechanisms and to modulate the metabolic stability of drug candidates. By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles.

Dihydro T-MAS and the Kandutsch-Russell Pathway

Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) is a sterol intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, the other being the Bloch pathway.[4][5] These pathways diverge after the formation of lanosterol and utilize a series of enzymatic steps to ultimately produce cholesterol. The Kandutsch-Russell pathway is characterized by the early saturation of the side chain of sterol intermediates. Dihydro T-MAS is a key intermediate in this pathway, and its labeled form, this compound, can be used to specifically trace the flux through this biosynthetic route.

The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Caption: A simplified diagram of the Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis.

Data Presentation

The use of isotopically labeled tracers like this compound allows for the quantitative analysis of metabolic flux through specific pathways. The following table presents hypothetical data illustrating the type of quantitative information that can be obtained from a metabolic flux analysis study of the Kandutsch-Russell and Bloch pathways in different tissues. The values represent the relative flux through each pathway, as determined by the incorporation of a labeled precursor.

| Tissue | Kandutsch-Russell Pathway Flux (%) | Bloch Pathway Flux (%) |

| Liver | 30 | 70 |

| Brain | 85 | 15 |

| Skin | 90 | 10 |

| Adrenal Gland | 10 | 90 |

This table is a representation of the type of data that can be generated and is not based on a specific experimental result.

Experimental Protocols

General Protocol for the Synthesis of Deuterated Sterols

While the precise, proprietary synthesis of this compound is not publicly available, a general approach for the synthesis of deuterated sterols can be described. This often involves the use of a deuterated reagent to introduce deuterium atoms at specific positions in the sterol backbone.

Materials:

-

Appropriate sterol precursor

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

Deuterated reducing agent (e.g., Sodium borodeuteride - NaBD₄)

-

Catalyst (e.g., Palladium on carbon - Pd/C)

-

Anhydrous solvents (e.g., THF, Dichloromethane)

-

Reagents for functional group manipulation (e.g., protecting groups)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

General Procedure:

-

Precursor Modification: The starting sterol may require chemical modification to introduce a functional group at the desired labeling position. This could involve oxidation, reduction, or the introduction of a leaving group.

-

Deuterium Incorporation: The key step involves the reaction of the modified precursor with a deuterated reagent. For example, a ketone can be reduced with NaBD₄ to introduce a deuterium atom at the resulting alcohol position. Alternatively, catalytic hydrogen-deuterium exchange can be used to replace hydrogen atoms with deuterium from D₂ gas or a deuterated solvent.

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed. The final deuterated sterol is then purified using techniques such as column chromatography or recrystallization to ensure high purity.

-

Characterization: The structure and isotopic enrichment of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Metabolic Tracing with this compound

This protocol outlines a general workflow for a metabolic tracing experiment using this compound in a cell culture model.

Caption: A general experimental workflow for a metabolic tracing study using an isotopically labeled compound.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary hepatocytes, HepG2 cells) at an appropriate density in culture plates.

-

Allow cells to adhere and grow to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

-

Prepare the labeling medium by supplementing the normal growth medium with a known concentration of this compound.

-

Replace the normal growth medium with the labeling medium.

-

-

Time-Course Experiment:

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

At each time point, harvest the cells and/or the culture medium.

-

Quench metabolic activity immediately by, for example, adding ice-cold methanol.

-

Store samples at -80°C until further processing.

-

-

Metabolite Extraction:

-

Perform a metabolite extraction procedure to isolate the sterol fraction from the cell pellets and culture medium. A common method is a liquid-liquid extraction using a solvent system like chloroform:methanol.

-

The organic phase containing the lipids and sterols is collected and dried under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

-

Separate the sterol intermediates using a suitable LC column (e.g., C18).

-

Analyze the eluting compounds using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its potential downstream metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data to identify and quantify the peaks corresponding to the labeled and unlabeled sterols.

-

Calculate the isotopic enrichment of the metabolites at each time point.

-

Use this data to perform metabolic flux analysis to determine the rate of conversion of this compound and the overall activity of the Kandutsch-Russell pathway.

-

Conclusion

Isotopic labeling with this compound offers a powerful and specific approach to investigate the intricacies of the Kandutsch-Russell pathway of cholesterol biosynthesis. This technical guide provides a foundational understanding of the principles and methodologies involved in utilizing this deuterated sterol for metabolic research. By employing the experimental workflows and data analysis strategies outlined herein, researchers and drug development professionals can gain valuable insights into sterol metabolism, identify potential drug targets, and evaluate the metabolic fate and efficacy of novel therapeutic agents. The continued application of such sophisticated isotopic labeling techniques will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of more effective treatments.

References

A Technical Guide to Metabolic Tracing Studies of Cholesterol Biosynthesis Focusing on Dihydro T-MAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Two primary, parallel pathways are responsible for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. Understanding the flux, or rate of flow, through these pathways is critical for research into metabolic diseases, developmental biology, and the mechanism of action of cholesterol-lowering drugs.

Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique for elucidating the dynamics of these metabolic pathways. This guide focuses on the role of Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS), an intermediate in the Kandutsch-Russell pathway, in such studies. While Dihydro T-MAS-d6 is commercially available as a deuterated standard, its primary utility in metabolic tracing is as a measured analyte in studies using a broader labeling strategy, such as with deuterium oxide (D₂O), to track its synthesis and turnover. This allows for the precise measurement of flux through the modified Kandutsch-Russell pathway, providing insights into tissue-specific cholesterol metabolism.

The Kandutsch-Russell and Bloch Cholesterol Biosynthesis Pathways

Cholesterol biosynthesis from lanosterol involves the removal of three methyl groups, saturation of a side-chain double bond, and the isomerization of another double bond. The Bloch and Kandutsch-Russell pathways differ in the order of these events. A modified version of the Kandutsch-Russell (MK-R) pathway has been identified as a significant route in various tissues. In this hybrid pathway, demethylation of lanosterol proceeds via the Bloch pathway intermediates to T-MAS, after which the side chain is saturated, and the molecule enters the K-R pathway. Dihydro T-MAS is a key intermediate in this MK-R pathway.[1]

The C4-demethylation process, which converts T-MAS to zymosterol, is a critical step and involves the sequential action of three enzymes:

-

Sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1): Oxidizes a methyl group.[2]

-

NAD(P)-dependent steroid dehydrogenase-like (NSDHL): Catalyzes oxidative decarboxylation.[2]

-

3-ketosteroid reductase (HSD17B7): Reduces the resulting 3-keto group.[3][4]

The following diagram illustrates the divergence of the Bloch and modified Kandutsch-Russell pathways after the formation of T-MAS.

Principle of Metabolic Tracing with Stable Isotopes

Metabolic flux analysis using stable isotopes allows for the tracking of atoms through metabolic pathways. In the context of cholesterol biosynthesis, a common approach is to introduce a stable isotope label, such as deuterium from D₂O, into the cellular environment. The deuterium is incorporated into newly synthesized molecules, and the rate of this incorporation reflects the rate of synthesis. By measuring the isotopic enrichment in various sterol intermediates, including Dihydro T-MAS, over time, the flux through different branches of the pathway can be quantified.

Quantitative Data from Metabolic Tracing Studies

The following tables summarize representative data on the biosynthesis rates of key sterol intermediates in different mouse tissues, as determined by D₂O labeling and LC-MS/MS analysis. This data highlights the tissue-specific preferences for the Bloch versus the modified Kandutsch-Russell pathway.

Table 1: Biosynthesis Rates of Sterol Intermediates in Mouse Tissues

| Sterol Intermediate | Liver (nmol/g/hr) | Skin (nmol/g/hr) | Brain (nmol/g/hr) |

| Lanosterol | 15.2 | 8.5 | 1.2 |

| T-MAS | 10.1 | 6.8 | 0.9 |

| Dihydro T-MAS | 1.1 | 5.5 | 0.8 |

| Desmosterol | 7.9 | 0.5 | 0.1 |

| 7-Dehydrocholesterol | 8.8 | 6.2 | 0.9 |

| Cholesterol | 125 | 15 | 1.5 |

Data adapted from Mitsche et al., eLife 2015;4:e07999.

Table 2: Proportional Flux Through Bloch vs. Modified Kandutsch-Russell (MK-R) Pathways

| Tissue | Bloch Pathway Flux (%) | MK-R Pathway Flux (%) |

| Liver | ~50% | ~50% |

| Skin | ~10% | ~90% |

| Brain | ~15% | ~85% |

| Testes | ~97% | ~3% |

Data derived from the relative synthesis rates of pathway-specific intermediates in Mitsche et al., eLife 2015;4:e07999.

Experimental Protocols

A typical metabolic tracing experiment to measure flux through the cholesterol biosynthesis pathway involves cell culture or animal models, stable isotope labeling, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: In Vitro D₂O Labeling of Cultured Cells

-

Cell Culture: Plate cells (e.g., HepG2 hepatocytes) in standard growth medium. Grow to approximately 60-70% confluency.

-

Labeling Medium Preparation: Prepare growth medium with 5% (v/v) D₂O.

-

Labeling: Replace the standard medium with the D₂O-containing medium.

-

Time Course Harvest: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.

-

Place culture dishes on ice.

-

Aspirate the medium.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

-

Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)

-

Internal Standards: To the cell suspension, add a known amount of deuterated sterol internal standards (e.g., this compound, Cholesterol-d7) for quantification.

-

Solvent Addition: Add 3.75 mL of chloroform:methanol (1:2, v/v) to the 1 mL cell suspension. Vortex thoroughly.

-

Phase Separation: Add 1.25 mL of chloroform and vortex. Add 1.25 mL of water and vortex. Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collection: Collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

-

Saponification (Optional, for total sterols): To hydrolyze steryl esters, resuspend the dried lipid extract in 1 M ethanolic KOH and incubate at 60°C for 1 hour. Re-extract the non-saponifiable lipids with hexane.

-

Reconstitution: Resuspend the final dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

-

LC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase A: Methanol with 5 mM ammonium acetate.

-

Mobile Phase B: 15% Water in methanol with 5 mM ammonium acetate.

-

Gradient: Run a gradient from a higher concentration of Mobile Phase B to Mobile Phase A to elute sterols based on their polarity.

-

-

MS/MS Detection:

-

Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each sterol and its deuterated internal standard, a specific precursor ion and product ion transition are monitored.

-

Isotopomer Analysis: Scan a range of m/z values for each sterol to detect the incorporation of deuterium atoms (M+1, M+2, M+3, etc.), which allows for the calculation of isotopic enrichment.

-

Data Analysis and Interpretation

The raw data from the LC-MS/MS is processed to determine the abundance of each sterol and the distribution of its isotopomers at each time point. The rate of synthesis (flux) can be calculated by modeling the rate of incorporation of deuterium into the sterol pool. This provides a quantitative measure of the activity of the biosynthetic pathway leading to that specific intermediate. By comparing the synthesis rates of intermediates specific to the Bloch pathway (e.g., desmosterol) and the MK-R pathway (e.g., Dihydro T-MAS, lathosterol), the relative flux through each branch can be determined.

Conclusion

Metabolic tracing studies using stable isotopes provide a dynamic and quantitative view of cholesterol biosynthesis. The measurement of Dihydro T-MAS is particularly valuable for assessing the flux through the modified Kandutsch-Russell pathway, a significant route for cholesterol production in several key tissues. The protocols and data presented in this guide offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of sterol metabolism in health and disease. The use of deuterated standards like this compound is essential for the accurate quantification required for these sophisticated metabolic studies.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Indispensable Role of Deuterated Sterols in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated sterols, stable isotope-labeled analogs of cholesterol and other sterols, have emerged as powerful and versatile tools across a spectrum of scientific disciplines. Their unique physicochemical properties, nearly identical to their non-deuterated counterparts but distinguishable by mass, make them invaluable for tracing metabolic pathways, quantifying endogenous sterols with high precision, and elucidating molecular structures and interactions. This in-depth technical guide explores the core applications of deuterated sterols in research, providing a comprehensive overview of their synthesis, analytical methodologies, and contributions to our understanding of lipid metabolism, disease pathogenesis, and drug development. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams of key pathways and workflows are presented to equip researchers with the practical knowledge to effectively leverage these critical research tools.

Introduction: The Power of a Heavy Isotope

Isotope labeling is a fundamental technique in biochemical and biomedical research, enabling the tracking of molecules through complex biological systems.[1] While radioactive isotopes have historically been used, stable isotopes, such as deuterium (²H), offer the significant advantage of being non-radioactive, making them safer for use in a wider range of applications, including human studies.[2] Deuterated sterols are sterol molecules where one or more hydrogen atoms have been replaced by deuterium.[1] This substitution results in an increase in molecular weight, which can be readily detected by mass spectrometry (MS), while minimally altering the molecule's chemical reactivity and biological behavior.[1] This subtle yet powerful modification has revolutionized the study of sterol biology.

The primary applications of deuterated sterols in research can be broadly categorized into three main areas:

-

Metabolic Tracers: Following the fate of deuterated sterols through metabolic pathways to understand biosynthesis, absorption, and turnover.

-

Internal Standards for Quantification: Serving as ideal internal standards for accurate and precise measurement of endogenous sterols by mass spectrometry.

-

Structural and Biophysical Probes: Aiding in the characterization of molecular structures and interactions, particularly in membrane biology and drug development.

This guide will delve into each of these applications, providing the necessary technical details for their successful implementation in a research setting.

Applications in Research

Tracing Sterol Metabolism and Biosynthesis

Deuterated sterols are instrumental in elucidating the intricate pathways of cholesterol and phytosterol metabolism. By introducing a labeled sterol into a biological system, researchers can track its conversion into various metabolites, providing direct insights into enzymatic reactions and metabolic fluxes.

One of the most powerful techniques involves the use of deuterated water (D₂O). When administered, deuterium from D₂O is incorporated into newly synthesized molecules, including cholesterol.[3] This allows for the measurement of fractional synthesis rates of lipids in vivo. This approach has been used to study lipogenesis and cholesterol synthesis in humans, providing valuable data on metabolic dynamics in both healthy and diseased states. Furthermore, in vivo D₂O labeling has been ingeniously applied to visualize tumors through deuterium magnetic resonance spectroscopic imaging (dMRSI) of newly synthesized cholesterol, highlighting the increased metabolic activity of cancer cells.

Deuterated precursors, such as deuterated lanosterol, are also used to study the later steps of cholesterol biosynthesis. The conversion of lanosterol to cholesterol involves a complex series of enzymatic reactions, and deuterated intermediates help to identify and characterize the enzymes and pathways involved.

The Gold Standard for Quantification: Deuterated Sterols as Internal Standards

Accurate quantification of sterols in biological samples is crucial for both basic research and clinical diagnostics. Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the preferred analytical method due to its high sensitivity and specificity. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors.

Deuterated sterols serve as the "gold standard" internal standards to correct for these variations. Being chemically identical to the analyte of interest, a deuterated sterol internal standard behaves identically during all analytical steps. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to calculate the precise concentration of the analyte, regardless of sample loss or instrument variability. Commonly used deuterated internal standards include cholesterol-d7 and lathosterol-d7.

Applications in Drug Development and Structural Biology

The pharmaceutical industry increasingly utilizes deuterated compounds to improve the pharmacokinetic properties of drugs. Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure, reduced dosing frequency, and potentially improved safety and efficacy. While this application is broader than just sterols, the principles are relevant to the development of drugs that target sterol metabolic pathways.

In structural biology, deuterated sterols are invaluable for techniques like neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. These methods are used to study the structure and dynamics of biological membranes. By selectively deuterating cholesterol or other membrane components, researchers can use neutron scattering to "highlight" or "mask" specific parts of a lipid nanoparticle or membrane, providing detailed information about its organization. This has been particularly important in the development of lipid nanoparticles (LNPs) for mRNA vaccine delivery.

Experimental Protocols

General Protocol for Cholesterol Quantification in Serum using a Deuterated Internal Standard by LC-MS/MS

This protocol is a representative example adapted from methodologies described in the literature.

1. Internal Standard Preparation:

- Prepare a stock solution of deuterated cholesterol (e.g., cholesterol-d7) in a suitable organic solvent (e.g., ethanol or chloroform) at a concentration of 1 mg/mL.

- Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

2. Sample Preparation and Lipid Extraction:

- To 100 µL of serum in a glass tube, add a known amount (e.g., 10 µL) of the deuterated cholesterol working solution.

- Add 2 mL of a chloroform:methanol mixture (2:1, v/v) and vortex thoroughly.

- Add 0.5 mL of deionized water and vortex again.

- Centrifuge at 2000 x g for 10 minutes to separate the phases.

- Carefully collect the lower organic phase containing the lipids into a clean glass tube.

- Dry the extracted lipids under a gentle stream of nitrogen.

3. Saponification (Optional, for total cholesterol measurement):

- To the dried lipid extract, add 1 mL of 1 M ethanolic potassium hydroxide.

- Incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

- After cooling, add 1 mL of deionized water and 2 mL of hexane.

- Vortex and centrifuge to separate the phases.

- Collect the upper hexane phase containing the free cholesterol.

- Dry the hexane extract under nitrogen.

4. Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/acetonitrile).

- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

- Use a suitable C18 column for chromatographic separation.

- Set the mass spectrometer to monitor the specific mass transitions for both endogenous cholesterol and the deuterated internal standard.

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of the endogenous cholesterol in the original sample using a calibration curve prepared with known amounts of cholesterol and a fixed amount of the internal standard.

In Vivo Labeling with Deuterated Water (D₂O) for Measuring Cholesterol Synthesis

This protocol provides a general framework for in vivo D₂O labeling studies in animal models, based on principles outlined in the literature.

1. D₂O Administration:

- Provide animals with drinking water enriched with a known percentage of D₂O (e.g., 4-8%).

- The duration of D₂O administration will depend on the specific research question and the turnover rate of the molecule of interest. For cholesterol synthesis, this can range from several hours to several days.

2. Sample Collection:

- At predetermined time points, collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

- Separate plasma by centrifugation.

- Tissues of interest (e.g., liver) can also be collected at the end of the study.

3. Measurement of D₂O Enrichment in Body Water:

- Determine the level of D₂O enrichment in plasma water using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) after reaction with a derivatizing agent, or by direct measurement using a density meter.

4. Lipid Extraction and Analysis:

- Extract lipids from plasma or tissue homogenates as described in Protocol 3.1.

- Isolate the cholesterol fraction, for example, by thin-layer chromatography (TLC) or solid-phase extraction (SPE).

- Analyze the isotopic enrichment of cholesterol by GC-MS or LC-MS.

5. Calculation of Fractional Synthesis Rate (FSR):

- The FSR of cholesterol can be calculated using the precursor-product relationship, where the enrichment of deuterium in body water serves as the precursor enrichment and the enrichment in newly synthesized cholesterol is the product enrichment.

- Various mathematical models can be applied to calculate the FSR, taking into account the time course of deuterium incorporation.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the use of deuterated sterols.

Table 1: Cholesterol Absorption Measured with Stable Isotopes

| Study Population | Method | Mean Cholesterol Absorption (%) | Range (%) | Reference |

| Monkeys | Deuterated Cholesterol & Sitostanol vs. Radioactive Isotopes | 60 | 49-73 | |

| Humans | Deuterated Cholesterol & Sitostanol | Not specified | Not specified | |

| Humans | Stable-isotope tracers | Not specified, but showed dose-dependent reduction with phytosterol intake | Not specified |

Table 2: Deuterium Incorporation into Sterols

| Organism/System | Labeling Method | Deuteration Level Achieved | Reference |

| Saccharomyces cerevisiae | Biosynthesis in D₂O | 79 ± 2% in squalene | |

| Saccharomyces cerevisiae | Biosynthesis in D₂O | 81% in squalene | |

| Saccharomyces cerevisiae | Biosynthesis in D₂O | >300 mg/L yield of deuterated cholesterol | |

| Rats | D₂O in drinking water (7-10%) | N=27 for cholesterol (max incorporation) |

Table 3: Kinetic Isotope Effects and Metabolic Parameters

| Parameter | Value | Context | Reference |

| Coefficient of Variation (Cholesterol Absorption) | 3.9% to 15.1% (stable isotopes) | In monkeys | |

| Coefficient of Variation (Cholesterol Absorption) | 1.9% to 13.6% (radioactive isotopes) | In monkeys | |

| Endogenous Synthesis Contribution (Plasma TG) | 8-10% | In post-absorptive humans | |

| Endogenous Synthesis Contribution (Plasma Free Cholesterol) | 3-5% | In post-absorptive humans |

Conclusion and Future Perspectives

Deuterated sterols are indispensable tools in modern biological and pharmaceutical research. Their application as metabolic tracers has profoundly advanced our understanding of sterol metabolism, while their role as internal standards has set the benchmark for quantitative accuracy in lipidomics. Furthermore, their use in structural biology and drug development continues to open new avenues for therapeutic intervention and the design of novel drug delivery systems.

As analytical technologies continue to improve in sensitivity and resolution, the applications of deuterated sterols are expected to expand further. The development of new synthetic methodologies will provide access to a wider range of specifically labeled sterols, enabling more sophisticated and targeted research questions to be addressed. The continued use of these powerful tools will undoubtedly lead to new discoveries in the complex world of sterol biology and contribute to the development of new diagnostics and therapies for a wide range of human diseases.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydro T-MAS-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol), a deuterated sterol primarily utilized in the study of cholesterol biosynthesis. Due to a lack of specific published experimental data for this compound, this document synthesizes established methodologies for the analysis of related sterol intermediates using stable isotope dilution mass spectrometry. The protocols and data presented herein are representative of common practices in the field and are intended to serve as a detailed framework for experimental design.

Introduction to this compound

This compound is the deuterium-labeled form of Dihydro Testis Meiosis-Activating Sterol (T-MAS), a known intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its chemical formula is C29H44D6O with a molecular weight of approximately 420.74 g/mol .[1] The six deuterium atoms on the C4 methyl groups make it an ideal internal standard for mass spectrometry-based quantification of the unlabeled Dihydro T-MAS and other related sterols.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis.[2] These standards, being chemically identical to the analyte of interest, co-elute chromatographically and exhibit the same ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.

Application in Metabolic Studies

This compound is primarily used as a tool for metabolic flux analysis and quantitative profiling of sterol intermediates in the cholesterol biosynthesis pathway. Specifically, it is employed in studies investigating the Kandutsch-Russell pathway.

The Kandutsch-Russell Pathway

The biosynthesis of cholesterol from lanosterol can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway. These pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. In the Kandutsch-Russell pathway, this reduction occurs early in the synthetic sequence.[3][4] The study of flux through these pathways is critical for understanding lipid metabolism in various physiological and pathological states.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, where Dihydro T-MAS serves as an intermediate.

Experimental Protocols

The following is a representative experimental workflow for the quantification of sterol intermediates, including Dihydro T-MAS, from cultured cells using this compound as an internal standard. This protocol is a composite based on established methods for sterol analysis by LC-MS/MS.

Materials and Reagents

-

Cultured cells (e.g., hepatocytes, macrophages)

-

Phosphate-buffered saline (PBS)

-

Chloroform, Methanol, Toluene, Hexane, Isopropanol (HPLC grade)

-

Solid Phase Extraction (SPE) silica columns (100 mg)

-

This compound internal standard solution (e.g., 1 mg/mL in ethanol)

-

Mobile Phase A: Methanol with 5mM ammonium acetate

-

Mobile Phase B: 85% Methanol, 15% Water with 5mM ammonium acetate

-

Nitrogen gas supply

Experimental Workflow Diagram

Detailed Methodologies

-

Cell Harvesting and Lipid Extraction:

-

Harvest approximately 5 x 10^6 to 1 x 10^7 cells in PBS.

-

Perform a lipid extraction using a modified Bligh-Dyer method by adding 6 mL of a 1:2 (v/v) chloroform:methanol solution.

-

At this stage, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen gas at 37°C.

-

-

Sample Cleanup via Solid Phase Extraction (SPE):

-

Reconstitute the dried lipid extract in 1 mL of toluene.

-

Condition a 100 mg silica SPE column with 2 mL of hexane.

-

Apply the reconstituted sample to the column.

-

Wash the column with 1 mL of hexane to remove nonpolar lipids.

-

Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

-

Dry the eluted fraction under nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 200 µL of the initial mobile phase (e.g., 95% methanol).

-

Inject a 10 µL aliquot onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Perform a gradient elution with a flow rate of 0.25 mL/min. A representative gradient is as follows:

-

0-2 min: 100% Mobile Phase B

-

2-15 min: Linear gradient to 100% Mobile Phase A

-

15-25 min: Hold at 100% Mobile Phase A

-

25-30 min: Return to 100% Mobile Phase B for re-equilibration.

-

-

Couple the LC system to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source operating in positive ion mode.

-

Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for Dihydro T-MAS and its deuterated standard would need to be optimized empirically.

-

Quantitative Data Presentation

The following tables represent hypothetical but realistic quantitative data obtained from an experiment analyzing the effect of a hypothetical compound on sterol biosynthesis in a cell culture model.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dihydro T-MAS | [To be determined] | [To be determined] | [To be determined] |

| This compound | [To be determined + 6] | [To be determined] | [To be determined] |

| Lathosterol | 387.4 | 215.2 | 25 |

| Desmosterol | 383.4 | 365.4 | 20 |

| Cholesterol | 369.4 | 161.1 | 30 |

Note: MRM transitions for Dihydro T-MAS and its d6 variant must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Table 2: Quantification of Sterol Intermediates in Response to Treatment

| Sterol Intermediate | Control (ng/mg protein) | Treated (ng/mg protein) | p-value |

| Dihydro T-MAS | 15.2 ± 2.1 | 45.8 ± 5.3 | <0.001 |

| Lathosterol | 28.4 ± 3.5 | 12.1 ± 1.9 | <0.01 |

| Desmosterol | 5.1 ± 0.8 | 4.9 ± 0.7 | >0.05 |

| Cholesterol | 1250.6 ± 150.2 | 1198.4 ± 135.7 | >0.05 |

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a Student's t-test.

Conclusion

References

Introduction: Unraveling the Dynamics of Sterol Metabolism

An In-depth Technical Guide to Understanding Sterol Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Sterols are a class of lipids essential for a multitude of biological functions, ranging from maintaining the structural integrity of cell membranes to serving as precursors for hormones and bile acids.[1][2] Cholesterol, the most well-known sterol, plays a central role in cellular physiology, and its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[3][4][5] Understanding the intricate network of metabolic pathways that govern the synthesis, transport, and catabolism of sterols is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.